
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide is an organic compound with a complex structure that includes an amino group, a chloro substituent, and a diethylaminoethyl side chain attached to a benzamide core
Métodos De Preparación
The synthesis of 2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the substitution reactions .
Análisis De Reacciones Químicas
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities, including antibacterial and antioxidant properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it can form ion-associate complexes with bioactive molecules, which can influence receptor interactions and biological activity. The compound’s effects are mediated through pathways involving molecular electrostatics and frontier molecular orbitals .
Comparación Con Compuestos Similares
2-Amino-6-chloro-N-(2-(diethylamino)ethyl)benzamide can be compared with similar compounds such as:
N-(2-(diethylamino)ethyl)acrylamide: This compound has a similar diethylaminoethyl side chain but differs in its core structure, leading to different chemical and biological properties.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: This compound shares a similar benzamide core but lacks the chloro substituent, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C13H20ClN3O |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
2-amino-6-chloro-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)9-8-16-13(18)12-10(14)6-5-7-11(12)15/h5-7H,3-4,8-9,15H2,1-2H3,(H,16,18) |
Clave InChI |
VRLWUMSIQUQSRK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(C=CC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


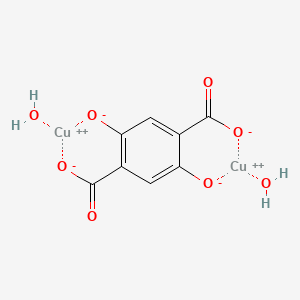
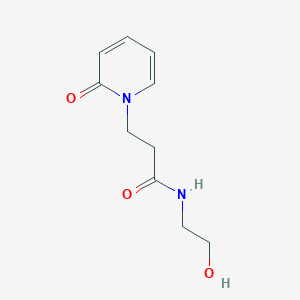
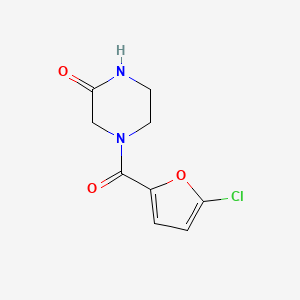
![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)

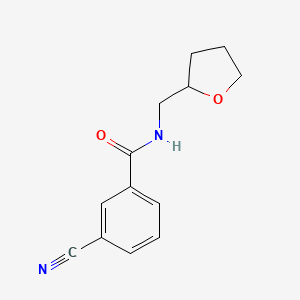

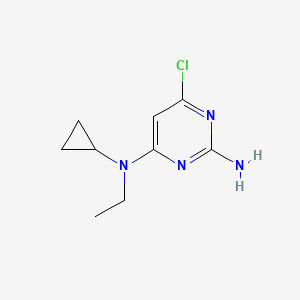
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)
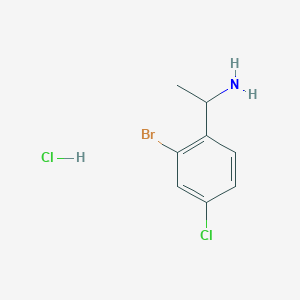
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
